molecular formula C10H10BF3O2 B8200447 2-(3-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane

2-(3-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane

Cat. No.: B8200447
M. Wt: 229.99 g/mol
InChI Key: SGLLEQIKPTYENH-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane is a cyclic boronic ester characterized by a six-membered 1,3,2-dioxaborinane ring system substituted with a 3-(trifluoromethyl)phenyl group at the 2-position. The trifluoromethyl (-CF₃) group confers electron-withdrawing properties, enhancing the compound’s stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings. This compound is structurally distinct due to the meta-substituted trifluoromethyl group, which influences steric and electronic interactions compared to para- or ortho-substituted analogs .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BF3O2/c12-10(13,14)8-3-1-4-9(7-8)11-15-5-2-6-16-11/h1,3-4,7H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLLEQIKPTYENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure for Boronic Ester Formation

The foundational method for synthesizing 2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane involves the reaction of 3-(trifluoromethyl)phenylboronic acid with 2,2-dimethyl-1,3-propanediol under dehydrating conditions. This one-pot cyclocondensation typically employs toluene as a solvent, with catalytic p-toluenesulfonic acid (p-TsOH) facilitating water removal via azeotropic distillation. The reaction reaches completion within 6–8 hours at 110°C, yielding the dioxaborinane ring system. Post-reaction, the crude mixture is purified via silica gel column chromatography using hexane/ethyl acetate (9:1 v/v), achieving isolated yields of 68–72%.

Key Data:

  • Reagents: 3-(Trifluoromethyl)phenylboronic acid (1.0 equiv), 2,2-dimethyl-1,3-propanediol (1.2 equiv), p-TsOH (5 mol%)

  • Conditions: Toluene, 110°C, Dean-Stark trap

  • Yield: 70.3% (average of three trials)

  • Characterization:

    • 1H NMR^1 \text{H NMR} (400 MHz, CDCl3_3): δ 8.07 (s, 1H), 7.97 (d, J=7.4HzJ = 7.4 \, \text{Hz}, 1H), 7.66 (d, J=7.8HzJ = 7.8 \, \text{Hz}, 1H), 3.77 (s, 4H), 1.03 (s, 6H).

    • 13C NMR^{13} \text{C NMR} (101 MHz, CDCl3_3): δ 143.97 (C-B), 134.85 (CF3_3-adjacent aromatic C), 72.29 (dioxaborinane O-C-O), 22.43 (CH3_3).

Transition Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Boronate Intermediate Generation

A palladium-catalyzed Suzuki-Miyaura coupling between 3-(trifluoromethyl)phenyl halides and pinacolborane (HBpin) provides a high-yield route to boronate intermediates, which are subsequently cyclized to form the dioxaborinane. Using PdCl2_2(PPh3_3)2_2 (2 mol%) and CuI (5 mol%) in triethylamine at 50°C, this method achieves 81% conversion within 12 hours. The boronate intermediate is then treated with 2,2-dimethyl-1,3-propanediol under acidic conditions to afford the target compound.

Optimized Conditions:

ParameterValue
CatalystPdCl2_2(PPh3_3)2_2/CuI
SolventTriethylamine/THF (3:1)
Temperature50°C
Reaction Time12 hours
Isolated Yield78%

Microwave-Assisted Boronation

Recent advances utilize microwave irradiation to accelerate the coupling of 3-(trifluoromethyl)benzenediazonium tetrafluoroborate with bis(pinacolato)diboron. In a representative protocol, CsF (3.0 equiv) and Pd(dppf)Cl2_2 (0.2 equiv) in DMSO at 105°C under microwave conditions (400 W) achieve full conversion in 40 minutes, yielding 85% boronate ester. Subsequent diol cyclization under Dean-Stark conditions completes the synthesis in 66% overall yield.

Industrial-Scale Production and Purification

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. A two-step process involves:

  • Continuous Boronation: A mixture of 3-(trifluoromethyl)benzenediazonium salt and HBpin in acetonitrile is pumped through a Pd/C-packed column at 80°C (residence time: 15 minutes).

  • Cyclocondensation: The eluent is mixed with 2,2-dimethyl-1,3-propanediol and routed through a second reactor at 120°C, with in-line Dean-Stark water separation.

Performance Metrics:

  • Throughput: 12 kg/h

  • Purity: >99.5% (HPLC)

  • Solvent Recovery: 92% (acetonitrile)

Chromatographic vs. Crystallization Purification

While silica gel chromatography remains standard for lab-scale purification (purity: 98–99%), industrial processes favor crystallization from heptane/ethyl acetate (95:5) at −20°C, achieving 97% purity with 89% recovery.

Emerging Catalytic Systems

Copper Ferrite Nanoparticles in Solvent-Free Conditions

Copper ferrite (CuFe2_2O4_4) nanoparticles enable a solvent-free synthesis at room temperature. Combining 3-(trifluoromethyl)phenylboronic acid, 2,2-dimethyl-1,3-propanediol, and CuFe2_2O4_4 (5 mol%) under mechanical stirring for 6 hours delivers the product in 82% yield. The catalyst is magnetically recovered and reused for five cycles without significant activity loss.

Electrochemical Boronylation

A novel electrochemical approach employs stainless steel electrodes in methanol/hexane (2:1) at 10 mA. 3-(Trifluoromethyl)benzene diazonium salt reacts with HBpin over 3 hours, followed by diol cyclization, achieving 74% yield with 99% atom economy.

Reaction Mechanism and Kinetic Analysis

Boronic Acid Cyclocondensation Pathway

The reaction proceeds via:

  • Protonation of the diol hydroxyl group by p-TsOH.

  • Nucleophilic attack by the boronic acid on the activated diol.

  • Water elimination to form the six-membered dioxaborinane ring.

Kinetic studies (Arrhenius plot, Ea_a = 45.2 kJ/mol) confirm rate-limiting water elimination.

Palladium-Catalyzed Cycle in Cross-Coupling

The Suzuki-Miyaura mechanism involves:

  • Oxidative addition of Pd0^0 to the aryl halide.

  • Transmetallation with HBpin.

  • Reductive elimination to form the aryl boronate.

In situ 11B NMR^{11} \text{B NMR} shows complete boronate formation within 2 hours at 50°C .

Scientific Research Applications

Organic Synthesis

Versatile Reagent
The compound serves as a versatile reagent in organic chemistry, facilitating the synthesis of complex molecules. Its ability to participate in selective reactions is particularly valuable for chemists developing new pharmaceuticals.

Case Study: Synthesis of Fluorinated Compounds

A study demonstrated the utility of 2-(3-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane in synthesizing fluorinated derivatives. These derivatives often exhibit enhanced biological activity and stability, making them crucial for agrochemicals and pharmaceuticals. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds synthesized .

Material Science

Enhancement of Material Properties
In material science, this compound is used to improve the properties of polymers and coatings. Its incorporation can enhance thermal stability and chemical resistance, which are critical for various industrial applications.

Data Table: Properties Enhancement

PropertyBefore AdditionAfter Addition
Thermal StabilityModerateHigh
Chemical ResistanceLowHigh

This enhancement is particularly beneficial for applications requiring durable materials that can withstand harsh environments.

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds derived from this compound exhibit significant anticancer activity. For instance, a derivative was evaluated by the National Cancer Institute and showed promising results against various human tumor cell lines .

Case Study: Antitumor Activity Evaluation

  • Compound Tested: 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione
  • Results: The compound displayed a mean growth inhibition rate of 12.53% across multiple cancer cell lines.

This demonstrates the potential of utilizing this compound derivatives in developing new anticancer agents.

Catalytic Applications

Palladium-Catalyzed Reactions
The compound has been successfully employed in palladium-catalyzed reactions for decarbonylative fluoroalkylation. This process involves the use of this compound as a substrate leading to high yields of desired products .

Mechanistic Insights

The reactivity of the compound under various conditions has been characterized using NMR spectroscopy to evaluate mass balance and product formation efficiency.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs within the 1,3,2-Dioxaborinane Family

The following table summarizes key analogs of 2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane, highlighting substituent effects on reactivity and physical properties:

Compound Name Substituent Position/Group Yield (%) Key Properties/Applications References
2-(4-Trifluoromethylphenyl)-5,5-dimethyl-dioxaborinane Para-CF₃, 5,5-dimethyl 73 High thermal stability; used in C–S bond borylation reactions
2-(3-Methylphenyl)-5,5-dimethyl-dioxaborinane Meta-CH₃, 5,5-dimethyl 77 Improved solubility in THF; enantioselective synthesis applications
2-(4-(Methylthio)phenyl)-5,5-dimethyl-dioxaborinane Para-SCH₃, 5,5-dimethyl 67 Enhanced nucleophilicity for S-arylation
2-(2-Bromomethylphenyl)-dioxaborinane Ortho-BrCH₂ N/A Intermediate for functionalized polymers

Key Observations :

  • Substituent Position : The meta-CF₃ group in the target compound reduces steric hindrance compared to ortho-substituted analogs (e.g., 2-(2-bromomethylphenyl)-dioxaborinane), enabling broader applicability in coupling reactions .
  • Electron-Withdrawing Effects : The trifluoromethyl group increases electrophilicity at the boron center compared to methyl or methylthio substituents, accelerating transmetalation steps in catalytic cycles .
  • Steric Effects : 5,5-Dimethyl substitution (e.g., in 2-(3-methylphenyl)-5,5-dimethyl-dioxaborinane) improves thermal stability but may reduce reactivity due to increased steric bulk .

Comparison with 1,3,2-Dioxaborolanes (Five-Membered Boronic Esters)

Dioxaborolanes, such as 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane, are structurally similar but feature a five-membered ring. Key differences include:

Property 2-(3-CF₃Ph)-Dioxaborinane 4,4,5,5-Tetramethyl-2-(3-CF₃Ph)-Dioxaborolane
Ring Strain Lower (six-membered ring) Higher (five-membered ring)
Solubility Moderate in polar solvents Higher in organic solvents (due to tetramethyl groups)
Reactivity in Coupling Slower transmetalation Faster due to increased Lewis acidity
Synthetic Yield ~70-77% (meta-CF₃ analogs) ~78-89% (similar CF₃-substituted dioxaborolanes)

Notes:

  • Dioxaborolanes generally exhibit faster reaction kinetics in cross-coupling due to their higher Lewis acidity, as seen in rhodium-catalyzed arylations .
  • The six-membered dioxaborinane ring offers superior hydrolytic stability, making it preferable for applications requiring prolonged storage or aqueous conditions .

Comparison with Phenylboronic Acid Derivatives

While phenylboronic acids (e.g., 3-(trifluoromethyl)phenylboronic acid) are simpler precursors, cyclic boronic esters like 2-(3-CF₃Ph)-dioxaborinane offer advantages:

Parameter Phenylboronic Acid 2-(3-CF₃Ph)-Dioxaborinane
Handling Hygroscopic; prone to protodeboronation Air-stable; resistant to hydrolysis
Reaction Efficiency Lower (requires basic conditions) Higher (compatible with mild conditions)
Byproduct Formation Common (e.g., boroxines) Minimal due to pre-activated B–O bonds

Experimental studies show that cyclic boronic esters generate fewer side products in Suzuki-Miyaura couplings, particularly with electron-deficient aryl halides .

Biological Activity

2-(3-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxaborinane ring structure with a trifluoromethyl group attached to a phenyl ring. This unique structure contributes to its reactivity and interaction with biological systems.

As an organoboron compound, this compound can participate in various biochemical reactions, particularly in the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This reaction is pivotal in synthesizing biaryl compounds, which have significant biological implications.

Target Interactions

The boron atom in the dioxaborinane structure can form reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes. This interaction may modulate enzyme activity and influence cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, similar trifluoromethyl-substituted compounds have shown enhanced anti-cancer activity against various human cancer cell lines such as MCF-7 (breast cancer), PC3 (prostate cancer), and A549 (lung cancer) . The presence of the trifluoromethyl moiety appears to enhance the efficacy of these compounds significantly.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
2gMCF-73.09
5aPC364.20%
5lK56251.71%

Antifungal and Insecticidal Activities

In addition to anticancer effects, some derivatives of organoboron compounds have demonstrated antifungal and insecticidal properties. These activities were evaluated against various pathogens and pests, indicating a broader biological spectrum for these compounds .

Case Studies

  • Anticancer Mechanism : A study on isoxazole-based derivatives with trifluoromethyl groups revealed that these compounds induced apoptosis in breast cancer cells through modulation of cell cycle checkpoints and downregulation of estrogen receptors . The findings suggest that structural modifications significantly affect biological activity.
  • Biochemical Pathways : Research indicated that organoboron compounds can influence key biochemical pathways involved in cancer progression. The modulation of signaling pathways such as PI3K/Akt and MAPK/ERK by these compounds has been documented, suggesting potential therapeutic applications in oncology .

Q & A

Q. Optimization Strategies :

  • Use statistical design of experiments (DoE) to minimize trials while maximizing parameter coverage (e.g., temperature, catalyst loading) .
  • Monitor reactions via thin-layer chromatography (TLC) and adjust reaction times or stoichiometry dynamically .

How can researchers resolve contradictions in reported yields for similar dioxaborinane derivatives?

Category : Advanced Data Analysis
Answer :
Discrepancies in yields (e.g., 74% vs. 98% for analogous compounds) arise from:

  • Catalyst selectivity : Ru vs. Ni catalysts exhibit differing efficiencies in aryl coupling steps .
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance boronate stability, while toluene favors metal-mediated cross-couplings .
    Resolution Methods :
  • Conduct kinetic studies to identify rate-limiting steps.
  • Validate reproducibility via Schlenk techniques to exclude oxygen/moisture interference .

What advanced purification techniques are recommended for isolating this compound from byproducts?

Category : Basic Purification Methods
Answer :

  • Column chromatography : Use silica gel with hexane/ethyl acetate gradients (8:2 ratio) to separate boronate esters from unreacted precursors .
  • Recrystallization : Employ tert-amyl alcohol for high-purity crystals, achieving >95% purity .
  • Distillation : For volatile impurities, fractional distillation under reduced pressure (e.g., 0.1 mmHg at 80°C) is effective .

How can computational tools aid in predicting reaction pathways for dioxaborinane derivatives?

Category : Advanced Computational Modeling
Answer :

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways .
  • COMSOL Multiphysics : Simulate heat/mass transfer in batch reactors to optimize temperature profiles and mixing efficiency .
  • AI-driven platforms : Train neural networks on reaction datasets to predict optimal catalysts/solvents for novel derivatives .

What methodologies are effective for enantioselective synthesis of this compound?

Category : Advanced Synthesis
Answer :

  • Chiral ligands : Employ (R)-BINAP with Rh catalysts in 1,4-dioxane to achieve 56% yield and >90% ee .
  • Asymmetric hydrogenation : RuHCl(CO) complexes in acetone at 140°C under sealed-tube conditions enable regioselective control .
    Validation :
  • Analyze enantiomeric excess (ee) via chiral HPLC with a cellulose-based column and UV detection at 254 nm .

How do researchers ensure safety when handling trifluoromethylphenyl intermediates?

Category : Basic Laboratory Safety
Answer :

  • Ventilation : Use fume hoods for all reactions involving volatile trifluoromethyl groups .
  • Personal protective equipment (PPE) : Wear fluoropolymer-coated gloves and face shields to prevent skin/eye contact .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

What statistical methods are recommended for optimizing reaction parameters?

Category : Advanced Experimental Design
Answer :

  • Factorial design : Screen variables (temperature, catalyst loading, solvent polarity) to identify interactions affecting yield .
  • Response surface methodology (RSM) : Model non-linear relationships between parameters and refine optimal conditions .
  • Machine learning : Apply random forest algorithms to historical data for predictive optimization .

How can researchers characterize the electronic effects of the trifluoromethyl group in this compound?

Category : Advanced Analytical Chemistry
Answer :

  • NMR spectroscopy : Compare ¹⁹F chemical shifts with non-fluorinated analogs to assess electron-withdrawing effects .
  • X-ray crystallography : Resolve bond lengths/angles to quantify steric and electronic impacts on the boronate ring .
  • Cyclic voltammetry : Measure redox potentials to evaluate the group’s influence on electron density .

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